3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Catalog No.
S1482892
CAS No.
90908-89-7
M.F
C7H6N2O
M. Wt
134.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

CAS Number

90908-89-7

Product Name

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

IUPAC Name

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C7H6N2O/c8-4-3-7(10)6-2-1-5-9-6/h1-2,5,9H,3H2

InChI Key

LMNWETGSSJEVSH-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C(=O)CC#N

Synonyms

β-Oxo-1H-pyrrole-2-propanenitrile; 2-Pyrroloylacetonitrile;

Canonical SMILES

C1=CNC(=C1)C(=O)CC#N
  • Heterocyclic Chemistry: The molecule contains a pyrrole ring, a five-membered aromatic heterocycle commonly found in natural products and pharmaceuticals. Research in heterocyclic chemistry explores the synthesis and properties of these compounds, and 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile could serve as a building block for more complex heterocyclic molecules with potential biological activity.
  • Medicinal Chemistry: The cyanoacetyl group (-(C≡N)-CH2-CO-) present in the molecule is a known pharmacophore, a structural feature associated with a particular biological effect []. This group has been found in various bioactive molecules, and studying 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile could provide insights into the design of new drugs.
  • Organic Synthesis: The molecule's functional groups (ketone, nitrile, pyrrole) offer potential for further chemical transformations. Research in organic synthesis explores new methods to create complex molecules, and 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile could be a valuable intermediate in the synthesis of more targeted molecules.

3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile is an organic compound characterized by its unique chemical structure, which includes a pyrrole ring and a nitrile group. Its molecular formula is C₇H₆N₂O, and it features a carbonyl group adjacent to a pyrrole moiety, making it an interesting subject for both synthetic and biological studies. This compound has gained attention due to its potential applications in medicinal chemistry and organic synthesis.

, including:

  • Knoevenagel Condensation: This reaction can be utilized to form derivatives by reacting with aldehydes or ketones, producing new carbon-carbon bonds.
  • Cycloaddition Reactions: The compound can engage in cycloaddition reactions, particularly with isocyanides, leading to the formation of more complex heterocycles.
  • Hydrazone Formation: It can react with hydrazines to yield hydrazones, which are useful intermediates in organic synthesis .

Research indicates that 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile exhibits various biological activities. Its derivatives have shown potential as:

  • Anticancer Agents: Some studies suggest that compounds derived from this structure may inhibit cancer cell proliferation.
  • Anti-inflammatory Agents: The presence of the pyrrole ring is associated with anti-inflammatory properties.
  • Enzyme Inhibitors: Certain derivatives may act as inhibitors of specific enzymes, contributing to their therapeutic effects .

The synthesis of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of pyrrole with cyanoacetic acid or malononitrile under acidic conditions, typically using a solvent like dry ether. This method allows for the formation of the desired compound through a straightforward reaction sequence .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields, making the synthesis more efficient and environmentally friendly .

3-Oxo-3-(1H-pyrrol-2-yl)propanenitrile has several notable applications:

  • Pharmaceuticals: Its derivatives are explored for their potential as drugs targeting various diseases, including cancer and inflammatory conditions.
  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may find applications in developing new materials with specific electronic or optical properties .

Studies on the interactions of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile with biological targets have revealed insights into its mechanism of action. For example:

  • Protein Binding Studies: Investigations into how this compound binds to proteins have shown that it may interact with certain enzyme active sites, influencing their activity.
  • Mechanistic Studies: Research has focused on understanding how modifications to the compound's structure affect its biological activity and interaction profiles, aiding in the design of more potent derivatives .

Several compounds share structural similarities with 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
3-Oxo-3-(pyridin-4-yl)propanenitrileContains a pyridine ring instead of pyrroleExhibits different biological activity profiles due to nitrogen placement
3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrileIncorporates a thiophene ringMay show enhanced electronic properties compared to pyrrole-based compounds
3-Oxo-3-(benzothiazol-2-yl)-propanenitrileFeatures a benzothiazole moietyKnown for distinct pharmacological activities not present in pyrrole derivatives

The uniqueness of 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile lies in its specific combination of functional groups and structural characteristics that confer unique chemical reactivity and biological properties .

Core Architecture

The molecule features a pyrrole ring (a five-membered aromatic heterocycle with one nitrogen atom) connected to a propanenitrile chain bearing a ketone group at the β-position. The IUPAC name, 3-oxo-3-(1H-pyrrol-2-yl)propanenitrile, reflects this arrangement. Key structural identifiers include:

PropertyValueSource
SMILESC1=CNC(=C1)C(=O)CC#N
InChI KeyLMNWETGSSJEVSH-UHFFFAOYSA-N
XLogP30.7
Topological Polar SA65.5 Ų

The planar pyrrole ring contributes to aromatic stability, while the electron-withdrawing nitrile and ketone groups enhance electrophilic reactivity.

XLogP3

0.8

Wikipedia

3-oxo-3-(1H-pyrrol-2-yl)propanenitrile

Dates

Last modified: 09-14-2023

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